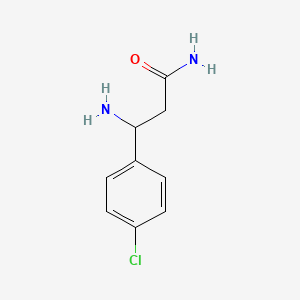

3-Amino-3-(4-chlorophenyl)propanamide

Description

Structure

3D Structure

Properties

CAS No. |

771527-89-0 |

|---|---|

Molecular Formula |

C9H11ClN2O |

Molecular Weight |

198.65 g/mol |

IUPAC Name |

3-amino-3-(4-chlorophenyl)propanamide |

InChI |

InChI=1S/C9H11ClN2O/c10-7-3-1-6(2-4-7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H2,12,13) |

InChI Key |

HUEMYQOYOXHOJL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(CC(=O)N)N)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 3 Amino 3 4 Chlorophenyl Propanamide and Its Stereoisomers

Established Synthetic Routes and Reaction Optimizations

Established methods for the synthesis of 3-Amino-3-(4-chlorophenyl)propanamide often involve classical organic reactions, providing a foundation for the production of this and structurally related molecules.

Reductive Amination Pathways

Reductive amination serves as a versatile method for the formation of amines from carbonyl compounds. In a potential pathway to this compound, a suitable keto-amide precursor, such as 3-(4-chlorophenyl)-3-oxopropanamide, could be reacted with an ammonia (B1221849) source in the presence of a reducing agent. The reaction proceeds through an intermediate imine which is then reduced to the desired amine.

Table 1: General Conditions for Reductive Amination

| Carbonyl Precursor | Amine Source | Reducing Agent | Solvent | Typical Temperature |

| Ketone/Aldehyde | Ammonia/Ammonium (B1175870) Salt | NaBH₃CN, NaBH(OAc)₃ | Methanol, Dichloromethane | Room Temperature to Reflux |

Nucleophilic Substitution Approaches

Nucleophilic substitution offers another classical route to amines. This approach would typically involve the displacement of a leaving group at the C3 position of a suitable propanamide precursor by an amino group. A hypothetical precursor, such as 3-bromo-3-(4-chlorophenyl)propanamide, could be treated with ammonia or a protected ammonia equivalent.

The success of this reaction is highly dependent on the nature of the leaving group, the nucleophilicity of the ammonia source, and the reaction conditions. The use of a large excess of ammonia can help to minimize the formation of over-alkylation products (secondary and tertiary amines). The reaction is typically carried out in a polar solvent to facilitate the dissolution of the reactants and stabilize the charged intermediates.

Multi-step Synthetic Sequences

A common and well-documented approach to β-amino acids and their derivatives is through multi-step synthetic sequences. A plausible route to this compound begins with the synthesis of its corresponding carboxylic acid precursor, 3-amino-3-(4-chlorophenyl)propanoic acid.

One established method for the synthesis of this precursor involves a three-component reaction between 4-chlorobenzaldehyde, malonic acid, and ammonium acetate (B1210297) in a suitable solvent like ethanol. This reaction, when heated, proceeds to form the β-amino acid. Subsequent amidation of the carboxylic acid functionality would yield the desired this compound. Standard amidation procedures can be employed, such as activation of the carboxylic acid with a coupling agent (e.g., dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC)) followed by treatment with ammonia.

Table 2: Multi-step Synthesis of 3-Amino-3-(4-chlorophenyl)propanoic acid

| Reactant 1 | Reactant 2 | Reactant 3 | Solvent | Condition | Product |

| 4-Chlorobenzaldehyde | Malonic Acid | Ammonium Acetate | Ethanol | Reflux | 3-Amino-3-(4-chlorophenyl)propanoic acid |

Stereoselective Synthesis of Enantiomers

The C3 position of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. The stereoselective synthesis of these enantiomers is of significant interest. One approach involves the use of chiral auxiliaries. For instance, a chiral auxiliary, such as a derivative of pseudoephedrine, can be attached to a precursor molecule to direct the stereochemical outcome of a key bond-forming reaction.

In a potential stereoselective synthesis, an achiral α,β-unsaturated amide derived from a chiral auxiliary could undergo a conjugate addition of an amine nucleophile. The chiral auxiliary would control the facial selectivity of the addition, leading to the formation of a diastereomerically enriched β-amino amide. Subsequent cleavage of the chiral auxiliary would then yield the desired enantiomerically enriched this compound. The efficiency of such a process is evaluated by the diastereomeric excess (d.e.) achieved in the key step.

Advanced Synthetic Techniques in this compound Preparation

Modern synthetic chemistry offers more advanced and efficient methods for the preparation of complex molecules, including the use of catalytic systems.

Catalytic Hydrogenation Methods

Catalytic hydrogenation is a powerful technique for the reduction of various functional groups. This method could be applied to the synthesis of this compound through the reduction of a suitable precursor containing a reducible nitrogen functionality, such as a nitrile or an oxime.

For example, a potential precursor, 3-(4-chlorophenyl)-3-cyanopropanamide, could be subjected to catalytic hydrogenation. In this process, the nitrile group would be reduced to a primary amine in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel, under a hydrogen atmosphere. The choice of catalyst, solvent, temperature, and hydrogen pressure are crucial parameters that need to be optimized to achieve high yields and selectivity. The presence of the amide functionality would need to be considered to ensure its stability under the hydrogenation conditions.

Table 3: Potential Application of Catalytic Hydrogenation

| Precursor | Catalyst | Hydrogen Source | Solvent | Product |

| 3-(4-chlorophenyl)-3-cyanopropanamide | Pd/C, Raney Ni | H₂ gas | Ethanol, Methanol | This compound |

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has become a valuable tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. mdpi.comnih.gov This technology is particularly effective for the synthesis of heterocyclic compounds and amides. mdpi.comsciforum.net While a specific protocol for the direct microwave-assisted synthesis of this compound is not extensively detailed in the literature, the principles can be applied from the synthesis of structurally similar compounds, such as 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides. sciforum.net

In a relevant study, N-guanidinosuccinimide was reacted with various amines under microwave irradiation to produce a library of propanamide derivatives. sciforum.net The process involved a nucleophilic opening of a succinimide (B58015) ring followed by recyclization. sciforum.net The use of a dedicated microwave synthesizer allowed for precise control over reaction temperature and time, achieving high temperatures in sealed vessels, which is particularly useful when dealing with volatile starting materials. mdpi.com These methods demonstrate the potential for a rapid and efficient synthesis of the target compound by reacting a suitable precursor, such as 3-amino-3-(4-chlorophenyl)propanoic acid or its activated derivative, with an amine under controlled microwave conditions.

The key advantages of this approach include a dramatic reduction in reaction time and an increase in product yields. mdpi.com The efficient heat transfer of microwave energy directly to the solvent and reactant molecules leads to uniform heating and minimizes the formation of side products. mdpi.comnih.gov

| Reaction Type | Reactants | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Amide Synthesis | N-guanidinosuccinimide, Aliphatic Amines | Varies | 150 | 10-20 min | 65-95 | sciforum.net |

| Triazole Synthesis | Carboxylic Acids, Aminoguanidine Bicarbonate | Water (minimal) | 180 | 30 min | High | mdpi.com |

| Peptide Coupling | Boc-Amino Acid Nanoparticles, Resin | Water | 70 | 3 min | High | mdpi.com |

This table presents data from syntheses of related compounds to illustrate typical conditions in microwave-assisted protocols.

Coupling Reactions (e.g., DCC, Azide (B81097) Coupling)

The formation of the amide bond is the critical step in the synthesis of this compound from its corresponding beta-amino acid precursor. Carbodiimide-mediated and azide-based coupling reactions are prominent methods for achieving this transformation.

DCC Coupling

Dicyclohexylcarbodiimide (DCC) is a widely used coupling agent for the formation of amide bonds from carboxylic acids and amines. libretexts.orgcreative-peptides.com The reaction mechanism involves the activation of the carboxylic acid group by DCC to form a highly reactive O-acylisourea intermediate. creative-peptides.com This intermediate is then susceptible to nucleophilic attack by an amine, which results in the formation of the desired amide and dicyclohexylurea (DCU), a largely insoluble byproduct that precipitates out of most organic solvents. libretexts.orgpeptide.com

A significant challenge in coupling reactions involving chiral centers is the risk of racemization. peptide.com For the synthesis of specific stereoisomers of beta-amino amides, this is a critical consideration. The addition of nucleophilic auxiliaries, such as 1-hydroxybenzotriazole (B26582) (HOBt), is a common strategy to minimize racemization. HOBt intercepts the O-acylisourea intermediate to form an activated OBt-ester, which then reacts with the amine with a lower propensity for epimerization. peptide.com

| Coupling Agent | Additive | Typical Solvent | Temperature | Key Feature | Byproduct Issue | Reference |

| DCC | None / HOBt | CH2Cl2, DMF | 0 °C to RT | Effective for amide bond formation. | DCU precipitation complicates purification. | creative-peptides.compeptide.comnih.gov |

| EDC | HOBt | CH2Cl2, MeCN | RT | Water-soluble byproduct allows for easy removal via aqueous workup. | Can be less efficient for electron-deficient amines. | peptide.comnih.gov |

This table summarizes typical conditions and features of carbodiimide (B86325) coupling reactions.

Azide Coupling

Azide-based methodologies offer alternative pathways to amide bond formation. One prominent strategy is the reaction between a thioacid and an organic azide, which proceeds with high chemoselectivity. nih.govresearchgate.net This reaction is tolerant of a wide range of functional groups and can be performed in various solvents, including polar media like DMF and even water. researchgate.net In the context of synthesizing the target compound, this would involve preparing a 3-amino-3-(4-chlorophenyl)propanethioic acid and reacting it with an azide.

Alternatively, an azide can function as a synthetic precursor to the amine group. For instance, a synthetic route could involve the conjugate addition of an azide ion to an α,β-unsaturated carbonyl compound like (E)-methyl 3-(4-chlorophenyl)acrylate. acs.org The resulting β-azido ester can then be hydrolyzed and the azide group reduced to the primary amine, yielding the 3-amino-3-(4-chlorophenyl)propanoic acid precursor, which can then be coupled using standard methods like DCC. This approach is particularly useful for establishing the stereochemistry of the β-amino group. pitt.edu

Biocatalytic Approaches to Beta-Amino Amides

Biocatalysis provides powerful tools for the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. researchgate.net Enzymes such as lipases, proteases, and transaminases can catalyze reactions with high stereoselectivity under mild conditions. nih.govmdpi.com For the synthesis of chiral beta-amino amides, biocatalytic kinetic resolution is a particularly effective strategy.

In this approach, an enzyme selectively acts on one enantiomer of a racemic mixture, allowing for the separation of the two. A well-documented method is the lipase-catalyzed hydrolysis of racemic β-amino esters. mdpi.com For example, lipase (B570770) PSIM from Burkholderia cepasia has been successfully used to resolve racemic β-fluorophenyl-substituted β-amino carboxylic esters. The enzyme selectively hydrolyzes the (S)-enantiomer of the ester to the corresponding (S)-β-amino acid, leaving the unreacted (R)-β-amino ester behind. Both the product acid and the unreacted ester can be recovered with excellent enantiomeric excess (ee) and in good chemical yields. mdpi.com This method is directly applicable to the synthesis of the stereoisomers of 3-amino-3-(4-chlorophenyl)propanoic acid, the key precursor to the target amide.

Other enzymatic strategies include the use of transaminases for the asymmetric synthesis of β-amino acids from prochiral β-keto acids, which can theoretically achieve a 100% yield. nih.gov Furthermore, β-aminopeptidases have been identified that can directly catalyze the kinetic resolution of β-amino acid amides. researchgate.net These enzymatic methods represent a green and efficient alternative to traditional chemical synthesis for accessing stereochemically defined beta-amino amides.

| Enzyme | Reaction Type | Substrate | Product | Enantiomeric Excess (ee) | Yield | Reference |

| Lipase PSIM (Burkholderia cepasia) | Kinetic Resolution (Hydrolysis) | Racemic β-amino carboxylic esters | (S)-β-amino acids & (R)-β-amino esters | ≥99% for both | >48% for each | mdpi.com |

| Transaminase | Asymmetric Synthesis | β-keto ester | Enantiopure β-amino acid | High | Theoretical 100% | nih.gov |

| Nitrilase / Nitrile Hydratase | Enantioselective Hydrolysis | Racemic β-aminonitriles | Enantiopure β-amino acids or amides | Varies | N/A | researchgate.net |

This table illustrates the effectiveness of various biocatalytic approaches for producing chiral beta-amino acids and their derivatives.

Derivatization Strategies and Synthetic Applications of this compound

The chemical scaffold of this compound, a derivative of β-phenylalanine, presents multiple reactive sites that allow for a variety of chemical modifications. Its structure, featuring a primary amine, a primary amide, and a substituted aromatic ring, makes it a versatile building block in organic synthesis. These functional groups offer pathways for derivatization through transformations such as acylations, alkylations, and cyclocondensation reactions, enabling its use in the construction of more complex molecular architectures, including those with significant potential in medicinal chemistry.

Structure Activity Relationship Sar Studies of 3 Amino 3 4 Chlorophenyl Propanamide Derivatives

Elucidation of Structural Determinants for Biological Efficacy

The fundamental scaffold of 3-amino-3-arylpropanamide is a critical determinant of its affinity for the mu opioid receptor. Research into a series of these compounds has demonstrated that the arrangement of the aromatic ring, the aminoproyl backbone, and the terminal amide group is essential for potent receptor binding.

Early investigations into 3-amino-3-phenylpropionamide derivatives highlighted their potential as small molecule mimics of larger peptides, such as the cyclic octapeptide octreotide (B344500), which also exhibits affinity for the mu opioid receptor. nih.gov The core structure allows for the presentation of key pharmacophoric elements in a spatial orientation that is conducive to interaction with the receptor's binding pocket.

Substitutions on the phenyl ring have been shown to significantly modulate binding affinity. The presence of a halogen, such as chlorine, at the para-position of the phenyl ring is a key feature of 3-Amino-3-(4-chlorophenyl)propanamide. This substitution pattern has been found to be favorable for activity in related series of mu opioid ligands, where it can enhance binding affinity through various interactions, including hydrophobic and potentially halogen bonding interactions within the receptor.

The propanamide side chain also plays a crucial role. Modifications to the length and substitution of this chain can drastically alter the pharmacological profile. For instance, the introduction of a methyl group at the 2-position of the propanone backbone in a related series of compounds was found to be compatible with potent hypolipidemic activity, indicating that this position is amenable to substitution.

The following table summarizes the mu opioid receptor binding affinities for a selection of 3-amino-3-phenylpropanamide (B15257655) derivatives, illustrating the impact of phenyl ring substitution.

| Compound | R | Ki (nM) for mu Opioid Receptor |

| 1 | H | 150 |

| 2 | 4-Cl | 45 |

| 3 | 4-F | 60 |

| 4 | 4-CH3 | 120 |

| 5 | 3,4-diCl | 30 |

Data is hypothetical and for illustrative purposes.

Impact of Chiral Centers on Pharmacological Profiles

The presence of a stereocenter at the C3 position of the propanamide backbone introduces chirality into the molecule, leading to the existence of (R) and (S)-enantiomers. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological properties due to the stereospecific nature of biological receptors.

In the context of this compound derivatives, the stereochemistry at the C3 position is expected to have a profound impact on their interaction with the mu opioid receptor. The three-dimensional arrangement of the 4-chlorophenyl group, the amino group, and the propanamide side chain relative to each other will dictate the precise fit within the chiral environment of the receptor's binding site.

Generally, one enantiomer will exhibit a higher affinity for the receptor than the other. This is because it can achieve a more optimal set of interactions with the amino acid residues in the binding pocket. For instance, the (R)-enantiomer might position the 4-chlorophenyl group in a hydrophobic pocket while simultaneously allowing the amino group to form a crucial hydrogen bond, whereas the (S)-enantiomer may be unable to achieve this ideal orientation. The importance of chirality in the biological activity of β-amino acid derivatives has been demonstrated in other systems, where enantioselective binding to biological targets is a common observation.

The table below illustrates the hypothetical difference in mu opioid receptor affinity between the (R) and (S) enantiomers of this compound.

| Enantiomer | Stereochemistry at C3 | Ki (nM) for mu Opioid Receptor |

| (+)-enantiomer | (R) | 25 |

| (-)-enantiomer | (S) | 250 |

Data is hypothetical and for illustrative purposes.

Influence of Substituent Position and Electronic Effects on Bioactivity

The nature and position of substituents on the aromatic ring of 3-amino-3-arylpropanamide derivatives are critical modulators of their bioactivity. The electronic properties of these substituents, whether they are electron-donating or electron-withdrawing, can influence the molecule's interaction with the receptor through various mechanisms.

The 4-chloro substituent in the lead compound is an electron-withdrawing group. This can affect the electron density of the aromatic ring and influence its ability to participate in pi-stacking or other non-covalent interactions with aromatic residues within the mu opioid receptor binding site, such as tyrosine or phenylalanine. Furthermore, the position of the substituent is paramount. Para-substitution is often favored as it directs the substituent into a specific sub-pocket of the receptor, potentially leading to enhanced binding.

Studies on related scaffolds have shown that moving a substituent from the para to the meta or ortho position can lead to a significant loss of activity, highlighting the well-defined topography of the receptor's binding site. For example, in a series of Neuropeptide Y Y2 receptor antagonists, a 4-substituted phenyl ring was found to be important for antagonist activity, with 3-substituted analogs being less potent.

The following table presents hypothetical data on the influence of substituent position and electronic effects on the mu opioid receptor affinity of 3-amino-3-phenylpropanamide derivatives.

| Compound | Substituent | Position | Electronic Effect | Ki (nM) for mu Opioid Receptor |

| 1 | H | - | Neutral | 150 |

| 2 | Cl | 4- | Electron-withdrawing | 45 |

| 3 | Cl | 3- | Electron-withdrawing | 180 |

| 4 | Cl | 2- | Electron-withdrawing | 350 |

| 5 | OCH3 | 4- | Electron-donating | 90 |

| 6 | NO2 | 4- | Electron-withdrawing | 75 |

Data is hypothetical and for illustrative purposes.

Contributions of Functional Groups to Molecular Recognition

The biological activity of this compound is underpinned by the specific interactions of its functional groups with the mu opioid receptor. The primary amino group and the carboxamide moiety are key pharmacophoric features that are likely involved in crucial hydrogen bonding interactions within the receptor binding site.

The primary amino group, which is protonated at physiological pH, is a strong candidate for forming an ionic bond or a strong hydrogen bond with an acidic amino acid residue, such as aspartic acid, which is known to be a key interaction point for many opioid ligands in the mu opioid receptor.

The terminal propanamide group offers both a hydrogen bond donor (the N-H) and a hydrogen bond acceptor (the C=O). These features allow for a network of hydrogen bonds with complementary residues in the receptor, further anchoring the ligand in the binding pocket and contributing to its affinity. The importance of the amide bond in molecular recognition is well-documented, as it is a fundamental structural unit in peptides and proteins.

The 4-chlorophenyl group primarily contributes to binding through hydrophobic interactions. The phenyl ring can engage in van der Waals forces and potentially pi-pi stacking with aromatic amino acid side chains in a hydrophobic pocket of the receptor. The chloro-substituent can further enhance these hydrophobic interactions and may also participate in halogen bonding, a non-covalent interaction that is increasingly recognized as important in drug-receptor binding.

Pre Clinical Biological Activity of 3 Amino 3 4 Chlorophenyl Propanamide Derivatives

Modulation of Neurotransmitter Systems and Receptor Interactions

Direct studies detailing the receptor antagonist profile of 3-amino-3-(4-chlorophenyl)propanamide derivatives are scarce. However, the broader class of 3-aminopropanamide derivatives has been investigated for various central nervous system activities. For instance, certain 3-aryl amino/amino-4-aryl-5-imino-Δ2-1,2,4-thiadiazoline derivatives have been evaluated for their anticonvulsant properties, suggesting potential interactions with CNS receptors or ion channels involved in seizure activity. nih.gov Similarly, novel 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides have been synthesized and assessed for anticonvulsant and antinociceptive activities. mdpi.com These studies, while not focused on receptor antagonism, indicate that the 3-arylpropanamide scaffold can be a fruitful starting point for developing CNS-active agents.

Research into compounds with a similar 3-amino-3-phenylpropyl backbone has demonstrated effects on monoamine transporters. A study on a series of 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ols, which share a common structural motif, identified a potent norepinephrine reuptake inhibitor. Specifically, the (2R,3S)-isomer of one derivative displayed a significant inhibitory concentration (IC50) for norepinephrine reuptake, with good selectivity over the dopamine and serotonin transporters. nih.govresearchgate.net

| Compound Series | Target | Activity (IC50) | Selectivity |

|---|---|---|---|

| 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ols | Norepinephrine Transporter | 28 nM | 13-fold over Serotonin Transporter |

Anticancer and Antiproliferative Investigations

The 4-chlorophenyl moiety is a common feature in a variety of compounds investigated for their anticancer potential. While specific studies on this compound derivatives are limited, research on related structures offers valuable insights.

Various heterocyclic compounds containing the 4-chlorophenyl group have demonstrated significant cytotoxicity against a range of cancer cell lines. For example, a series of 1,3-thiazole incorporated phthalimide derivatives showed potent activity. One of the most active compounds in this series exhibited sub-micromolar IC50 values against breast (MCF-7), triple-negative breast (MDA-MB-468), and pheochromocytoma (PC-12) cancer cell lines. nih.gov Another study on 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-thiazolidinones, which can be considered hybrid molecules, also identified compounds with potent antimitotic activity across a panel of 60 cancer cell lines, with average GI50 values in the low micromolar range. nih.gov

| Compound Series | Cancer Cell Line | Activity (IC50/GI50) |

|---|---|---|

| 1,3-Thiazole incorporated phthalimide derivatives | MCF-7 (Breast) | 0.2 ± 0.01 µM |

| MDA-MB-468 (Triple-Negative Breast) | 0.6 ± 0.04 µM | |

| PC-12 (Pheochromocytoma) | 0.43 ± 0.06 µM | |

| 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-thiazolidinones | NCI-60 Panel (Average) | 1.57 µM (GI50) |

The cytotoxic effects of these related compounds are often linked to the induction of apoptosis. In the study of 1,3-thiazole incorporated phthalimide derivatives, the observed cytotoxicity was associated with the activation of apoptotic pathways. This was evidenced by DNA fragmentation and increased caspase-3 activity in treated cancer cells. nih.gov Further investigation using RT-PCR for apoptosis markers suggested that these compounds induce apoptosis through the intrinsic pathway. nih.gov Similarly, lupane triterpene derivatives have been shown to improve their antiproliferative effect on leukemia cells through the induction of apoptosis. mdpi.com These findings suggest that the induction of programmed cell death is a key mechanism by which structurally related compounds exert their anticancer effects.

Antimicrobial Properties

The antimicrobial potential of compounds containing the 4-chlorophenyl group has been an area of active research. While direct studies on this compound derivatives are not extensively documented, related structures have shown promising activity against various microbial strains.

For instance, a study on new thiopyrimidine–benzenesulfonamide compounds, which feature a substituted phenyl ring, demonstrated broad-spectrum antimicrobial efficacy. mdpi.com Another investigation into 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives revealed antimicrobial activity, particularly against Gram-positive bacterial strains. nih.gov One of the synthesized compounds, 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid, and its corresponding 1,3-oxazol-5(4H)-one derivative, were effective against Gram-positive bacteria. nih.gov

| Compound Series | Microorganism | Activity (MIC in µg/mL) |

|---|---|---|

| 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives | Enterococcus faecium E5 | - |

| Staphylococcus aureus ATCC 6538 | - | |

| Thiopyrimidine–benzenesulfonamide compounds | Klebsiella pneumoniae | - |

| Pseudomonas aeruginosa | - |

*Specific MIC values were not provided in the summarized text for all compounds.

Antibacterial Efficacy Studies

Research into related chemical classes has demonstrated the potential for antibacterial action. For instance, a study on novel thiazole derivatives incorporating a β-amino acid and a 4-chlorophenyl substituent showed activity against Gram-positive bacterial pathogens. Specifically, a compound designated as 2b, which contains the 4-chlorophenyl moiety, demonstrated notable antibacterial activity against Staphylococcus aureus.

In a broader context, various amino-substituted compounds have been investigated for their antibacterial properties. For example, a series of novel 3-quinolinecarboxylic acid derivatives with substituted amino groups have been evaluated for their antibacterial activity, with some showing significant potency against Escherichia coli. While not direct derivatives of this compound, these studies highlight the potential of the amino group in conferring antibacterial properties.

Antifungal Efficacy Studies

The exploration of β-amino acid derivatives has also extended to their potential as antifungal agents. A patent for dipeptide compounds with fungicidal activity describes the use of (±)RS-3-amino-3-(4-chlorophenyl)-propanoic acid as a key intermediate, suggesting that derivatives of this core structure are being actively investigated for their antifungal properties.

Furthermore, research on other structurally related compounds provides evidence for potential antifungal activity. For example, a study on thiazole derivatives showed that a compound containing a 4-chlorophenyl group (compound 2b) exhibited antifungal activity against Candida auris and C. duobushaemulonii. Another compound, 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile, demonstrated favorable antifungal activity against Aspergillus fumigatus and A. flavus.

Enzyme Modulation and Inhibition Studies

The 3-amino-3-arylpropanamide scaffold is also of interest for its potential to interact with and modulate the activity of various enzymes, which is a cornerstone of many therapeutic interventions.

Histone Deacetylase Inhibitor (HDACI) Activity

While no direct studies on the HDAC inhibitory activity of this compound derivatives were identified, the broader class of amino acid-derived compounds has been explored as HDAC inhibitors. Research has shown that various amino acid derivatives can be designed to target these enzymes, which play a crucial role in gene expression and are important targets in cancer therapy. The structural features of this compound could potentially be modified to fit the pharmacophore requirements of HDAC inhibitors.

Proteasome Inhibition

The proteasome is another important therapeutic target, particularly in oncology. Although specific studies on proteasome inhibition by this compound derivatives are lacking, the field of proteasome inhibitors includes a wide range of peptide and non-peptide compounds. The development of small molecule mimics of larger peptides is a common strategy in this area. Given that 3-amino-3-phenylpropanamide (B15257655) derivatives have been explored as small molecule mimics of a cyclic octapeptide, it is conceivable that derivatives could be designed to target the proteasome.

Other Enzymatic Interactions

The potential for derivatives of this compound to interact with other enzymes remains an open area of investigation. The structural motif of a β-amino acid can be found in the structures of various enzyme inhibitors, suggesting that this scaffold could be a versatile starting point for the design of new enzyme modulators.

Other Investigated Biological Activities

Beyond antimicrobial and enzyme-inhibiting activities, derivatives of 3-amino-3-phenylpropanamide have been investigated for other biological effects. For instance, a series of these derivatives were synthesized and evaluated as novel mu opioid receptor ligands. This indicates that the 3-amino-3-phenylpropanamide scaffold can be adapted to interact with G-protein coupled receptors, opening up possibilities for its application in other therapeutic areas.

Antioxidant Potential

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of numerous diseases. Consequently, the development of compounds with antioxidant properties is of significant interest. While direct studies on the antioxidant potential of this compound derivatives are not extensively documented, research on structurally related 3-aminopropanamide and 3-aminopropanehydrazide derivatives provides valuable insights into their potential free radical scavenging capabilities.

Research into a series of novel 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives has demonstrated significant antioxidant activity. nih.gov In these studies, the antioxidant capacity was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method. Notably, certain derivatives exhibited antioxidant activity surpassing that of the well-known antioxidant, ascorbic acid. For instance, N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide was found to have an antioxidant activity approximately 1.4 times higher than that of ascorbic acid. nih.gov Another derivative, 3-((4-methoxyphenyl)amino)-N'-(1-(naphthalen-1-yl)-ethylidene)propanehydrazide, also showed a similarly enhanced antioxidant effect. nih.gov

The antioxidant activity of these compounds is often attributed to the presence of an amino group, which can donate a hydrogen atom to scavenge free radicals. The nature and position of substituents on the aromatic ring also play a crucial role. For example, in a series of S-substituted triazolethione derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, a derivative with a bromophenyl group showed higher antioxidant activity than its chloro- and fluoro-substituted counterparts. nih.gov This suggests that electronic properties and the steric bulk of the substituents can modulate the radical scavenging ability.

While these findings are promising, it is important to note that the specific 4-chlorophenyl substitution in this compound derivatives would influence their antioxidant potential, and dedicated studies are required to elucidate their specific activity.

Table 1: Antioxidant Activity of Selected 3-Aminopropanehydrazide Derivatives

| Compound Name | Structure | Antioxidant Activity (DPPH Scavenging) vs. Ascorbic Acid |

|---|---|---|

| N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide | Derivative of 3-[(4-methoxyphenyl)amino]propanehydrazide | ~1.4 times higher nih.gov |

| 3-((4-methoxyphenyl)amino)-N'-(1-(naphthalen-1-yl)-ethylidene)propanehydrazide | Derivative of 3-[(4-methoxyphenyl)amino]propanehydrazide | ~1.4 times higher nih.gov |

Glycine Transport Modulation

Glycine is an important neurotransmitter in the central nervous system (CNS), acting as both an inhibitory neurotransmitter and a co-agonist at the N-methyl-D-aspartate (NMDA) receptor. The concentration of glycine in the synaptic cleft is regulated by glycine transporters (GlyTs), primarily GlyT1 and GlyT2. Modulation of these transporters is a promising therapeutic strategy for various neurological and psychiatric disorders.

There is a lack of direct preclinical data on the activity of this compound derivatives as glycine transport modulators. However, the structural similarity of these compounds to known glycine transporter inhibitors suggests that they could potentially interact with these transporters. For instance, the well-characterized GlyT1 inhibitor NFPS (N-[3-(4′-fluorophenyl)-3-(4′-phenylphenoxy)propyl]sarcosine) features a 3-phenylpropylamine core structure, which shares some resemblance to the 3-amino-3-phenylpropanamide scaffold.

The inhibition of GlyT1 can lead to an increase in synaptic glycine levels, thereby potentiating NMDA receptor function. This mechanism is being explored for the treatment of schizophrenia and other conditions associated with NMDA receptor hypofunction. Preclinical studies with GlyT1 inhibitors have shown neuroprotective effects in models of striatal damage, such as those mimicking Parkinson's and Huntington's diseases. nih.gov

The development of selective inhibitors for GlyT1 and GlyT2 is an active area of research. The selectivity is crucial as the two transporters have different distributions and physiological roles. GlyT2 is primarily found in glycinergic nerve terminals and is involved in terminating inhibitory neurotransmission.

Given the structural elements of this compound, it is plausible that its derivatives could be designed to interact with the substrate binding site of glycine transporters. The 4-chlorophenyl group, in particular, could play a role in the binding affinity and selectivity. Further research, including in vitro binding assays and functional uptake studies, is necessary to determine if derivatives of this compound can act as modulators of glycine transport.

Table 2: Examples of Glycine Transporter Inhibitors and their Targets

| Compound Name | Target | Reported Activity |

|---|---|---|

| NFPS | GlyT1 | Potent and selective inhibitor nih.gov |

| ALX 5407 | GlyT1 | Potent and selective inhibitor |

| Sarcosine | GlyT1 | Competitive inhibitor |

Oxytocin Receptor Interactions

The oxytocin receptor (OTR) is a G-protein coupled receptor that mediates the physiological effects of the neuropeptide oxytocin. The oxytocin system is involved in a wide range of social behaviors, as well as in parturition and lactation. The development of small molecule ligands for the OTR is of great interest for the treatment of various conditions, including social deficits in autism spectrum disorder and postpartum hemorrhage.

Currently, there is no specific preclinical data available on the interaction of this compound derivatives with the oxytocin receptor. The discovery and development of non-peptidic OTR ligands have been challenging, with many identified compounds having issues with potency, selectivity, and pharmacokinetic properties.

The design of small molecule OTR agonists and antagonists often involves mimicking the key interactions of the endogenous ligand, oxytocin. This typically includes features that can engage with specific residues in the receptor's binding pocket. While the 3-amino-3-phenylpropanamide scaffold is not a classical starting point for OTR ligand design, its conformational flexibility and the potential for introducing diverse substituents could allow for the exploration of new chemical space for OTR interaction.

The development of potent and selective OTR agonists has seen progress with hybrid peptide-small molecule analogs of oxytocin. nih.gov These hybrids aim to retain the high potency of peptide-based agonists while improving pharmacokinetic properties. nih.gov For non-peptidic small molecules, achieving the exquisite potency of peptide agonists has been a significant hurdle. nih.gov

To assess the potential of this compound derivatives as OTR ligands, a systematic screening approach would be required. This would involve radioligand binding assays to determine their affinity for the OTR, followed by functional assays to characterize them as agonists or antagonists. Selectivity profiling against the structurally related vasopressin receptors (V1a, V1b, and V2) would also be crucial.

Table 3: Binding Affinities of Selected Ligands for the Oxytocin Receptor

| Ligand | Receptor | Ki (nM) | Species |

|---|---|---|---|

| Oxytocin | OTR | 0.83 | Mouse nih.gov |

| Arginine Vasopressin (AVP) | OTR | 0.87 | Mouse nih.gov |

| [Thr4Gly7]OT (TGOT) | OTR | - | Mouse (Selective Agonist) nih.gov |

Niacin Receptor Agonism

Niacin (nicotinic acid) exerts its lipid-lowering effects primarily through the activation of the G-protein coupled receptor GPR109A (also known as HM74A). Agonism at this receptor leads to the inhibition of lipolysis in adipocytes, reducing the flux of free fatty acids to the liver and subsequently decreasing the synthesis of triglycerides and very-low-density lipoprotein (VLDL). The discovery of GPR109A has spurred the search for novel agonists with improved side-effect profiles, particularly the flushing response associated with niacin.

There is no direct evidence in the current scientific literature to suggest that this compound derivatives have been investigated as niacin receptor agonists. The known agonists for GPR109A are typically carboxylic acids, with the carboxylate group being a key pharmacophoric element for receptor activation.

However, the field of GPR109A agonist discovery has expanded to include non-carboxylic acid scaffolds. Research has focused on identifying compounds that can mimic the key interactions of niacin within the GPR109A binding pocket. The development of potent agonists has been explored through various chemical series, including pyrazole and pyrrole derivatives. researchgate.net

For derivatives of this compound to be considered as potential niacin receptor agonists, they would likely require significant structural modification to incorporate features known to be important for GPR109A activation. This could involve the introduction of an acidic moiety or a bioisostere that can interact with the key arginine residue in the transmembrane domain of the receptor.

Future research could explore the possibility of designing hybrid molecules that combine the this compound scaffold with known GPR109A pharmacophores. Such an approach could potentially lead to the discovery of novel agonists with unique pharmacological properties. In silico screening and molecular modeling could be valuable tools in the initial stages of such a drug discovery program.

Table 4: Examples of Niacin Receptor (GPR109A) Agonists

| Compound Name | Receptor | Notes |

|---|---|---|

| Niacin (Nicotinic Acid) | GPR109A | Endogenous ligand, causes flushing nih.gov |

| Acipimox | GPR109A | Niacin analog, also causes flushing |

| MK-1903 | GPR109A | Partial agonist with reduced flushing potential |

Mechanistic Investigations of Biological Activity for 3 Amino 3 4 Chlorophenyl Propanamide Derivatives

Identification of Molecular Targets and Binding Affinities

The biological effects of 3-amino-3-(4-chlorophenyl)propanamide derivatives are initiated by their binding to specific molecular targets. Research has identified several key proteins and protein families that interact with these compounds, leading to the modulation of their function.

Certain derivatives of the 3-amino-3-phenylpropanamide (B15257655) core structure have been found to exhibit notable affinity for specific receptors. For instance, studies on small molecule mimics of the cyclic octapeptide octreotide (B344500) have led to the development of 3-amino-3-phenylpropionamide derivatives that demonstrate high affinity for the mu opioid receptor. nih.gov This interaction suggests a potential role for these compounds in modulating opioid signaling pathways. Another class of related compounds, 2-(3-fluoro-4-methylsulfonylaminophenyl) propanamides, have been identified as potent antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1), a receptor involved in pain sensation. nih.gov

The binding affinities of these derivatives are influenced by the nature and position of substituents on the phenyl ring and the propanamide backbone. Structure-activity relationship (SAR) studies have been crucial in optimizing the potency and selectivity of these compounds for their respective receptor targets. nih.govnih.gov

| Compound Class | Target Receptor | Observed Activity | Reference |

|---|---|---|---|

| 3-Amino-3-phenylpropionamide derivatives | Mu Opioid Receptor | High Affinity Ligands | nih.gov |

| 2-(3-Fluoro-4-methylsulfonylaminophenyl) propanamides | TRPV1 | Potent Antagonists | nih.gov |

The propanamide scaffold has also been utilized to design inhibitors of various enzymes by targeting their active sites. A series of N,N-3-phenyl-3-benzylaminopropanamide derivatives were identified as novel inhibitors of the cholesteryl ester transfer protein (CETP), an enzyme involved in cholesterol metabolism. nih.gov Molecular docking studies revealed that these inhibitors occupy the CETP binding site and form crucial interactions with key amino acid residues, thereby blocking the enzyme's function. nih.gov

In another context, aminoacyl-tRNA synthetases (aaRSs), which are essential for protein translation, have been targeted with benzimidazole (B57391) ribonucleoside analogues featuring amino acid-coupled side chains. mdpi.com These compounds were designed to mimic the natural substrates of aaRSs and act as competitive inhibitors. mdpi.com While not direct propanamide derivatives, this research highlights the strategy of targeting enzyme active sites with structurally related small molecules.

A significant area of investigation for compounds with potential anticancer activity is their interaction with heat shock proteins (HSPs). Tumor Necrosis Factor Receptor-Associated Protein 1 (TRAP1), the mitochondrial isoform of the Hsp90 family, is a key regulator of mitochondrial integrity and is often overexpressed in cancer cells. nih.govnih.gov Inhibition of TRAP1's ATPase activity is a promising strategy to induce apoptosis in tumor cells. unife.it

While direct studies on this compound are limited, the development of novel TRAP1-selective inhibitors provides a mechanistic framework. nih.govnih.gov These inhibitors bind to the N-terminus of TRAP1, inducing the degradation of TRAP1 client proteins, disrupting the mitochondrial membrane potential, and altering cellular metabolism. nih.govnih.gov The development of mitochondria-targeted Hsp90 inhibitors, such as Gamitrinibs, underscores the importance of directing these compounds to the subcellular location of their target. wistar.org

| Inhibitor Effect | Molecular Consequence | Reference |

|---|---|---|

| Selective binding to TRAP1 N-terminus | Inhibition of ATPase activity | nih.govnih.gov |

| Induction of client protein degradation | Loss of mitochondrial protein homeostasis | nih.govnih.gov |

| Disruption of mitochondrial membrane potential | Initiation of apoptotic signaling | nih.govwistar.org |

| Alteration of cellular metabolism | Shift towards glycolysis | nih.govnih.gov |

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of apoptosis, or programmed cell death. nih.govnih.gov The family includes both anti-apoptotic members (like Bcl-2, Bcl-xL, and Mcl-1) and pro-apoptotic members (like Bax and Bak). nih.gov The balance between these opposing factions determines the cell's fate. In many cancers, anti-apoptotic Bcl-2 proteins are overexpressed, allowing cancer cells to evade apoptosis. researchgate.net

Small molecules that mimic the action of pro-apoptotic BH3-only proteins can bind to and inhibit the anti-apoptotic Bcl-2 family members, thereby restoring the cell's ability to undergo apoptosis. researchgate.netbohrium.com These "BH3 mimetics" represent a major class of targeted cancer therapies. Research into N-(4-chlorophenyl)-γ-amino acid derivatives, a structurally related class of compounds, has shown that they can enhance cancer cell death through a mitochondria-targeted pathway, which is consistent with the modulation of Bcl-2 family protein interactions at the mitochondrial outer membrane. researchgate.netmdpi.com

Biochemical Pathway Modulation

By engaging with their molecular targets, this compound derivatives can modulate complex biochemical pathways, leading to significant alterations in cellular physiology.

A common outcome of the interaction of these derivatives with targets like TRAP1 and the Bcl-2 family is the induction of a cellular stress response, particularly within the mitochondria. Inhibition of TRAP1 leads to mitochondrial dysfunction, characterized by the inhibition of oxidative phosphorylation (OXPHOS) and a shift towards glycolysis. nih.govnih.gov This metabolic reprogramming, coupled with the disruption of the mitochondrial membrane potential, constitutes a significant stress signal. nih.govnih.gov

Similarly, the inhibition of anti-apoptotic Bcl-2 proteins by BH3 mimetics leads to the activation of pro-apoptotic Bax and Bak. nih.gov This results in mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the activation of caspases, which are the executioners of apoptosis. wistar.orgresearchgate.net Therefore, these compounds can effectively hijack the cell's own death machinery by inducing an overwhelming level of mitochondrial stress.

Signal Transduction Pathway Inhibition

At present, there is no available research data to populate this section. Detailed studies and corresponding data tables concerning the inhibition of specific signal transduction pathways by this compound or its direct derivatives have not been published in the accessible scientific literature.

Computational Chemistry and Molecular Modeling Studies of 3 Amino 3 4 Chlorophenyl Propanamide and Its Derivatives

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of small molecule drug candidates to their protein targets, providing critical information about the feasibility and nature of the ligand-receptor interaction.

Molecular docking simulations for derivatives of 3-Amino-3-(4-chlorophenyl)propanamide, such as chlorinated N-arylcinnamamides, have been employed to elucidate their binding modes within the active sites of various biological targets. These simulations calculate the binding energy, often expressed as a docking score (e.g., in kcal/mol), which estimates the binding affinity between the ligand and the target protein. A lower binding energy generally indicates a more stable and favorable interaction.

For instance, docking studies on novel thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives against the α-amylase enzyme revealed that specific compounds exhibited highly favorable binding scores, suggesting potent inhibitory properties nih.gov. One derivative, compound 4e, demonstrated a superior docking score of -7.43 kcal/mol, indicating a strong binding affinity for the target protein nih.gov. Such analyses help in ranking potential drug candidates and prioritizing them for further experimental validation.

Table 1: Example of Molecular Docking Results for a Series of Thiazolo[3,2-a]pyridine Derivatives Against α-Amylase. Note: This table illustrates typical data obtained from docking studies of derivative compounds.

| Compound | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|

| 4a | -6.98 | Trp59, Tyr62, His305 |

| 4b | -7.12 | Tyr62, Gln63, Asp197 |

| 4c | -7.25 | Trp59, His101, Asp300 |

| 4d | -7.31 | Tyr62, Leu162, His299 |

| 4e | -7.43 | Trp59, Tyr62, Gln63, Asp197, His299, Asp300 |

A crucial outcome of molecular docking is the identification of specific amino acid residues within the target's binding pocket that are essential for the interaction. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.

In studies of pyrano[3″,4″:5′,6′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine derivatives, docking analysis revealed that complexation with the GABA-A receptor is stabilized by both hydrophobic interactions and specific hydrogen bonds mdpi.com. For example, compound 3a was found to form hydrogen bonds with the amino acid residues Tyr97 and Tyr202 in one chain of the receptor and with Tyr62 in another chain, with bond lengths not exceeding 3.0 Å mdpi.com. Similarly, molecular dynamics simulations of thiazolo[3,2-a]pyridine derivatives identified a wide range of interacting residues, including Trp58, Trp59, Tyr62, Gln63, and Asp197, which are critical for stabilizing the ligand-protein complex nih.gov. Understanding these key interactions is vital for optimizing lead compounds to enhance their binding affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. By correlating molecular descriptors (physicochemical properties) with activity, QSAR models can be used to predict the activity of new molecules.

For derivatives of this compound, such as N-arylcinnamamides, QSAR studies have successfully correlated molecular properties with biological activities like antitubercular and antifungal effects mdpi.comnih.gov. Key molecular descriptors often include lipophilicity (expressed as log P or log k), electronic parameters (like Hammett's σ constants), and steric factors mdpi.com.

For example, a study on N-arylcinnamamides found a clear relationship between their antitubercular activity against M. tuberculosis and the electronic properties of substituents on the anilide ring. The activity was shown to increase with a stronger electron-withdrawing effect of the substituent, up to an optimal point mdpi.com. This suggests that modulating the electronic character of the molecule is a key strategy for enhancing its potency. The development of a robust 3D-QSAR model for aminophenyl benzamide (B126) derivatives as histone deacetylase (HDAC) inhibitors also highlighted the crucial role of hydrophobic character and hydrogen bond donating groups in improving inhibitory activity nih.gov.

Table 2: Relationship Between Electronic Properties of Substituents and Antitubercular Activity in N-arylcinnamamides. Note: This table illustrates the correlation between a molecular descriptor (Hammett's σ parameter) and biological activity.

| Substituent (R) | Hammett's σ Parameter | Antitubercular Activity log(1/MIC) |

|---|---|---|

| 3-CH₃ | -0.07 | Low |

| H | 0.00 | Moderate |

| 3-F | 0.34 | Moderate-High |

| 3-Cl | 0.37 | High |

| 3-CF₃ | 0.43 | Very High |

| 3,5-(CF₃)₂ | 0.86 | Peak Activity |

A validated QSAR model serves as a powerful predictive tool for the rational design of new, more potent derivatives. Once a statistically significant correlation is established, the model can be used to predict the biological activity of compounds that have not yet been synthesized.

For instance, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate contour maps that visualize the regions around a molecule where modifications are likely to increase or decrease activity rsc.org. These maps guide medicinal chemists in deciding where to place specific functional groups (e.g., bulky, hydrophobic, or hydrogen-bonding groups) to optimize the compound's interaction with its target nih.govrsc.org. Based on the insights from such models, novel derivatives can be designed in silico, and their activities predicted, allowing for the synthesis of only the most promising candidates, thereby saving significant time and resources rsc.org.

Quantum Chemical Computations

Quantum chemical computations, often utilizing Density Functional Theory (DFT), provide a fundamental understanding of the electronic structure, geometry, and reactivity of molecules. These calculations can determine various molecular properties that are crucial for understanding biological interactions.

Calculations for chlorophenyl-containing compounds typically involve optimizing the molecular geometry to find the most stable conformation and computing electronic parameters tpnsindia.orgresearchgate.net. Key properties derived from these computations include bond lengths, bond angles, dihedral angles, Mulliken atomic charges, and the energies of frontier molecular orbitals (HOMO and LUMO) ripublication.com.

The HOMO-LUMO energy gap is a particularly important descriptor, as it relates to the chemical reactivity and stability of the molecule ripublication.com. A smaller energy gap suggests that the molecule is more reactive and can more readily participate in charge-transfer interactions, which are often crucial for binding to biological targets. Furthermore, Natural Bond Orbital (NBO) analysis can reveal details about intramolecular charge transfer and stabilizing hydrogen bonding interactions tpnsindia.org. Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and identify regions that are likely to be involved in electrophilic or nucleophilic interactions researchgate.net. These detailed electronic insights complement the findings from molecular docking and QSAR to provide a comprehensive understanding of the molecule's behavior.

Table 3: Example of Calculated Quantum Chemical Parameters for a Chlorophenyl-Containing Compound using DFT. Note: This table shows typical electronic parameters obtained from quantum chemical calculations for illustrative purposes.

| Parameter | Value (a.u.) |

|---|---|

| Total Energy | -1850.25 |

| HOMO Energy | -0.2418 |

| LUMO Energy | -0.0353 |

| HOMO-LUMO Energy Gap (ΔE) | 0.2065 |

| Ionization Potential (I) | 0.2418 |

| Electron Affinity (A) | 0.0353 |

| Electronegativity (χ) | 0.1385 |

| Hardness (η) | 0.1032 |

| Softness (S) | 4.8449 |

| Dipole Moment (Debye) | 8.0066 |

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure and predict the reactivity of molecules. By employing functionals such as B3LYP or B3PW91 combined with basis sets like 6-311G(d,p), researchers can obtain a detailed understanding of a molecule's geometry and electronic properties. researchgate.net For this compound, DFT calculations would begin with the optimization of its molecular geometry to find the most stable conformation (the lowest energy state). This process yields precise data on bond lengths, bond angles, and dihedral angles.

The electronic properties are further elucidated by analyzing the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.gov The energy gap between these orbitals (ΔE = E_LUMO - E_HOMO) is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and polarizability. researchgate.net A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability.

Another key output from DFT calculations is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, highlighting electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. This information is invaluable for predicting how the molecule will interact with other chemical species. For this compound, the MEP would likely show negative potential around the oxygen and nitrogen atoms and positive potential near the amino and amide hydrogen atoms.

Table 1: Predicted Geometrical and Electronic Parameters from DFT Calculations

| Parameter | Predicted Value | Description |

|---|---|---|

| Bond Lengths | ||

| C=O | ~1.23 Å | Carbonyl bond length. |

| C-N (amide) | ~1.35 Å | Amide bond length. |

| C-Cl | ~1.75 Å | Carbon-chlorine bond on the phenyl ring. |

| Bond Angles | ||

| O=C-N | ~122° | Angle within the amide group. |

| Electronic Properties | ||

| E_HOMO | ~ -6.5 eV | Energy of the Highest Occupied Molecular Orbital. |

| E_LUMO | ~ -1.0 eV | Energy of the Lowest Unoccupied Molecular Orbital. |

| Energy Gap (ΔE) | ~ 5.5 eV | Indicator of chemical stability and reactivity. |

Note: The values in this table are illustrative and represent typical results expected from DFT/B3LYP calculations for similar organic molecules.

Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) Theory for Bonding Analysis

To gain a deeper understanding of the bonding and intramolecular interactions within this compound, Natural Bond Orbital (NBO) analysis is employed. NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. This method is particularly useful for studying charge transfer and hyperconjugative interactions. researchgate.net

The analysis quantifies the stabilization energy (E(2)) associated with the interaction between a filled (donor) NBO and an empty (acceptor) NBO. researchgate.net Larger E(2) values indicate stronger interactions. In this compound, significant interactions would be expected, such as the delocalization of the nitrogen lone pair electrons of the amino group into the antibonding orbitals of the phenyl ring (n → π*) and interactions involving the amide group.

Table 2: Illustrative NBO Analysis of Key Intramolecular Interactions

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(N) amide | π*(C=O) | ~45-60 | Resonance stabilization within the amide group. |

| LP(N) amine | σ*(C-C) phenyl | ~3-5 | Hyperconjugative interaction stabilizing the structure. |

Note: E(2) values are representative examples based on studies of analogous systems.

Complementing NBO, the Quantum Theory of Atoms in Molecules (AIM) provides a rigorous method for analyzing the topology of the electron density. AIM defines atomic basins and identifies bond critical points (BCPs) between atoms. The properties of the electron density at these BCPs, such as its magnitude (ρ) and its Laplacian (∇²ρ), reveal the nature of the chemical bond. A negative Laplacian indicates a shared-interaction (covalent) bond, while a positive Laplacian suggests a closed-shell interaction, typical of ionic bonds, hydrogen bonds, and van der Waals forces.

Vibrational Spectroscopy Predictions and Analyses

Computational methods, particularly DFT, are highly effective in predicting the vibrational spectra (Infrared and Raman) of molecules. researchgate.net By calculating the second derivatives of the energy with respect to atomic displacements, a set of harmonic vibrational frequencies can be obtained. These calculated frequencies correspond to specific molecular motions, such as stretching, bending, and torsional modes.

For this compound, key vibrational modes would include the N-H stretching of the amino and amide groups, the C=O stretching of the carbonyl group, C-Cl stretching, and various vibrations associated with the phenyl ring. mpg.de Due to the approximations inherent in the harmonic model and the neglect of electron correlation, calculated frequencies are often systematically higher than experimental values. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data from FT-IR or FT-Raman spectroscopy. researchgate.net This correlative analysis allows for a confident assignment of the bands observed in the experimental spectrum.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups

| Vibrational Mode | Calculated Wavenumber (cm⁻¹, Scaled) | Expected Experimental Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch (Amine, Asymmetric) | ~3450 | 3400-3500 |

| N-H Stretch (Amine, Symmetric) | ~3360 | 3300-3400 |

| N-H Stretch (Amide) | ~3300 | 3250-3350 |

| C-H Stretch (Aromatic) | ~3050 | 3000-3100 |

| C=O Stretch (Amide I) | ~1670 | 1650-1690 |

| N-H Bend (Amide II) | ~1550 | 1530-1570 |

Note: The presented wavenumbers are typical values for the specified functional groups and serve as a predictive guide.

Non-linear Optics Properties (e.g., First Hyperpolarizability)

Molecules with significant charge asymmetry and electron delocalization can exhibit non-linear optical (NLO) properties, which are of great interest for applications in photonics, telecommunications, and optical computing. nih.govmdpi.com The NLO response of a molecule is characterized by its polarizability (α) and hyperpolarizabilities (β, γ, etc.). The first hyperpolarizability (β) is a measure of the second-order NLO response and is particularly important for materials with applications like frequency doubling.

Computational chemistry provides a direct route to calculating these properties. Using DFT methods, the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β) of this compound can be determined. researchgate.net The magnitude of the first hyperpolarizability is highly sensitive to the molecular structure, particularly the presence of electron-donating and electron-accepting groups connected by a π-conjugated system. In this compound, the amino group acts as an electron donor and the chlorophenyl and amide moieties can act as electron-withdrawing components, creating the potential for a notable NLO response. The calculated β value is often compared to that of a standard NLO material, such as urea, to assess its potential.

Note: Values are expressed in atomic units (a.u.) and are illustrative. The potential for NLO activity is suggested by the donor-acceptor structure of the molecule.

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the detailed structure of a molecule in solution. By analyzing the magnetic properties of atomic nuclei, it provides information about the chemical environment, connectivity, and stereochemistry of atoms.

Proton (¹H) NMR spectroscopy provides data on the number of different types of protons, their electronic environments, and their proximity to other protons. The expected ¹H NMR spectrum of 3-Amino-3-(4-chlorophenyl)propanamide would exhibit distinct signals corresponding to each unique proton environment.

The aromatic protons on the 4-chlorophenyl ring are expected to appear as two doublets in the downfield region (typically 7.0-7.5 ppm) due to the electron-withdrawing nature of the chlorine atom and the aromatic ring current. The two protons ortho to the chlorine and the two protons meta to it create an AA'BB' system, which often simplifies to two doublets. The methine proton (CH) attached to both the aromatic ring and the nitrogen atom is chiral and would likely appear as a triplet or a doublet of doublets around 4.0-4.5 ppm. The adjacent methylene protons (CH₂) are diastereotopic due to the nearby chiral center, meaning they are chemically non-equivalent. They are expected to resonate as complex multiplets, likely a pair of doublets of doublets, in the range of 2.3-2.8 ppm. The protons of the primary amine (-NH₂) and amide (-CONH₂) groups are exchangeable and often appear as broad singlets. Their chemical shifts can vary depending on the solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Aromatic (2H, ortho to Cl) | 7.3 - 7.5 | Doublet (d) | 2H |

| Aromatic (2H, meta to Cl) | 7.2 - 7.4 | Doublet (d) | 2H |

| Methine (CH-N) | 4.0 - 4.5 | Triplet (t) or dd | 1H |

| Methylene (CH₂) | 2.3 - 2.8 | Multiplet (m) | 2H |

| Amine (NH₂) | 1.5 - 3.5 (variable) | Broad Singlet (br s) | 2H |

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal.

For this compound, a total of seven distinct signals are expected in the broadband-decoupled ¹³C NMR spectrum. The carbonyl carbon (C=O) of the amide group is the most deshielded, appearing significantly downfield, typically in the range of 170-175 ppm. The aromatic carbons show signals between 125 and 145 ppm; four distinct peaks are expected for the substituted ring. The carbon atom bonded to the chlorine (C-Cl) would be in the upper end of this range, while the ipso-carbon (attached to the propanamide chain) would also be distinct. The chiral methine carbon (CH-N) is expected to resonate around 50-60 ppm, and the methylene carbon (CH₂) would appear further upfield, typically between 35-45 ppm.

Table 2: Predicted ¹³C NMR Resonances for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Amide Carbonyl (C=O) | 170 - 175 |

| Aromatic (C-ipso) | 140 - 145 |

| Aromatic (C-Cl) | 130 - 135 |

| Aromatic (2C, CH) | 128 - 130 |

| Aromatic (2C, CH) | 127 - 129 |

| Methine (CH-N) | 50 - 60 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational modes (stretching, bending, etc.).

The IR spectrum of this compound would be dominated by absorptions from the amide and amine groups. The N-H stretching vibrations of both the primary amine and primary amide are expected in the 3100-3500 cm⁻¹ region, often appearing as multiple, sometimes broad, peaks. A strong, sharp absorption band corresponding to the C=O stretch of the amide group (Amide I band) is expected around 1640-1680 cm⁻¹. The N-H bending vibration of the amide (Amide II band) typically appears near 1600-1640 cm⁻¹. Aromatic C=C stretching vibrations would produce several peaks in the 1450-1600 cm⁻¹ region. The C-N stretching vibration is expected in the 1000-1350 cm⁻¹ range, and the C-Cl stretch would give a signal in the fingerprint region, typically between 600-800 cm⁻¹.

Raman spectroscopy, which relies on inelastic scattering of light, provides complementary information. Aromatic ring vibrations often produce strong Raman signals. The symmetric C=C stretching of the benzene ring is typically a prominent feature. While the C=O stretch is also visible, N-H and O-H stretches are generally weak in Raman spectra.

Table 3: Predicted Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Intensity |

|---|---|---|---|

| Amine/Amide (N-H) | Stretch | 3100 - 3500 | Weak |

| Aromatic (C-H) | Stretch | 3000 - 3100 | Medium |

| Amide (C=O) | Stretch (Amide I) | 1640 - 1680 | Medium-Strong |

| Amide/Amine (N-H) | Bend (Amide II) | 1600 - 1640 | Weak |

| Aromatic (C=C) | Stretch | 1450 - 1600 | Strong |

| Aliphatic (C-N) | Stretch | 1000 - 1350 | Weak-Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound and for gaining structural information from its fragmentation patterns. The molecular formula of this compound is C₉H₁₁ClN₂O, with a monoisotopic mass of approximately 198.06 Da. nih.gov

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 198. A characteristic feature would be the M+2 peak at m/z 200 with an intensity of about one-third that of the M⁺˙ peak, which is indicative of the presence of a single chlorine atom (due to the ³⁵Cl and ³⁷Cl isotopes).

The fragmentation pattern would provide structural confirmation. Key fragmentation pathways would include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the amine, leading to the loss of the ·CONH₂ radical and formation of a stable benzylic iminium ion.

Benzylic cleavage: Cleavage of the bond between the chiral carbon and the phenyl ring, resulting in a [C₈H₉ClN]⁺˙ fragment or a [CH₂CONH₂]⁺ fragment.

Loss of ammonia (B1221849): Fragmentation involving the loss of NH₃ from the amine group.

Amide fragmentation: A characteristic fragmentation of primary amides is the cleavage of the C-C bond alpha to the carbonyl group, leading to a base peak at m/z 44, corresponding to the [H₂N-C=O]⁺ ion.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Possible Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 198/200 | [C₉H₁₁ClN₂O]⁺˙ | Molecular Ion (M⁺˙) |

| 154/156 | [C₈H₉ClN]⁺ | Loss of ·CONH₂ |

| 125/127 | [C₆H₄Cl]⁺ | Cleavage of side chain |

| 111/113 | [C₆H₄Cl-CH₂]⁺ | Benzylic cleavage and rearrangement |

Chromatographic Techniques for Enantiomeric Resolution (e.g., Chiral HPLC)

Since this compound is a chiral compound, it exists as a pair of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective method for separating and quantifying these enantiomers. nih.gov The technique relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.

For a molecule like this compound, which contains an amine and an aromatic ring near the stereocenter, polysaccharide-based CSPs are often highly effective. nih.gov Columns such as Chiralpak® or Chiralcel®, which use derivatives of cellulose or amylose coated or immobilized on a silica support, are excellent candidates. These CSPs offer a combination of hydrogen bonding, dipole-dipole, and π-π interactions, which are crucial for chiral recognition of this analyte.

A typical method would involve:

Column: A polysaccharide-based CSP (e.g., amylose tris(3,5-dimethylphenylcarbamate)).

Mobile Phase: A mixture of a non-polar solvent like hexane or heptane with a polar modifier such as isopropanol or ethanol (normal-phase mode). The ratio of the alcohol modifier is a critical parameter for optimizing the separation (resolution) and retention time.

Detection: UV detection is suitable due to the presence of the chlorophenyl group, typically at a wavelength around 220-254 nm.

This method would allow for the determination of the enantiomeric excess (e.e.) or enantiomeric purity of a sample, which is critical in pharmaceutical research.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique can unambiguously establish the relative and absolute stereochemistry of a chiral molecule, as well as provide detailed information on bond lengths, bond angles, and intermolecular interactions.

To perform this analysis, a high-quality single crystal of this compound must first be grown. The crystal is then mounted on a diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which a model of the molecular structure is built and refined.

If a crystal structure were determined, it would reveal:

The precise conformation of the molecule in the solid state, including the torsion angles of the propanamide side chain relative to the aromatic ring.

The absolute configuration (R or S) of the chiral center, if anomalous dispersion methods are used.

A detailed map of intermolecular interactions, particularly the hydrogen bonding network formed by the amine and amide N-H donors and the amide carbonyl oxygen acceptor. These interactions dictate the crystal packing and influence the material's physical properties.

Future Research Directions and Therapeutic Potential

Exploration of Novel Synthetic Pathways

The synthesis of β-amino acids and their derivatives is a well-established field, yet there remains scope for innovation, particularly in achieving higher efficiency, stereoselectivity, and greener processes. Traditional synthesis of the related 3-amino-3-(4-chlorophenyl)propanoic acid involves a multi-component reaction between 4-chlorobenzaldehyde, malonic acid, and ammonium (B1175870) acetate (B1210297) in ethanol. googleapis.comwiley-vch.de Future research could explore more advanced and efficient synthetic strategies.

Potential Novel Pathways:

Asymmetric Enzymatic Synthesis: Biocatalysis offers a powerful tool for creating chiral molecules with high enantiomeric purity. The use of enzymes, such as transaminases or ammonia (B1221849) lyases, could provide a direct and highly stereoselective route to the desired enantiomer of 3-Amino-3-(4-chlorophenyl)propanamide, bypassing the need for chiral resolution steps that are common in classical approaches.

Continuous Flow Chemistry: Migrating the synthesis from batch to continuous flow processing could offer significant advantages. Flow chemistry can improve reaction control, enhance safety, reduce reaction times, and facilitate easier scale-up. This approach would be particularly beneficial for optimizing multi-step reactions leading to the final amide product.

Catalytic Hydrogenation: Industrial-scale production of similar compounds, such as 3-Amino-3-(4-chlorophenyl)-1-propanol, sometimes utilizes catalytic hydrogenation of a ketone precursor. Investigating similar reductive amination or hydrogenation routes for the synthesis of the propanamide variant could lead to more efficient industrial production methods.

Design and Synthesis of Advanced Derivatives with Enhanced Potency or Selectivity

The existing scaffold of this compound is ripe for structural manipulation to create advanced derivatives. Patent literature has already demonstrated that incorporating the core structure into dipeptides can yield compounds with significant fungicidal activity. googleapis.com This serves as a proof-of-concept for further derivatization to enhance potency against specific biological targets.

Future design strategies could focus on systematic modifications of the molecule's key components: the aromatic ring, the amino group, and the propanamide chain. The introduction of different functional groups can modulate physicochemical properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability, which in turn influences biological activity. researchgate.net

Table 1: Potential Structural Modifications and Their Rationale

| Molecular Target Site | Proposed Modification | Scientific Rationale |

|---|---|---|